2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetimidamide
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Overview
Description
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetimidamide is a chemical compound with the molecular formula C8H7ClF3N3 It is a derivative of pyridine, characterized by the presence of a chloro group and a trifluoromethyl group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetimidamide typically involves the reaction of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile with appropriate reagents under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH or KOH.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H7ClF3N3 |
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Molecular Weight |
237.61 g/mol |
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanimidamide |
InChI |
InChI=1S/C8H7ClF3N3/c9-5-1-4(8(10,11)12)3-15-6(5)2-7(13)14/h1,3H,2H2,(H3,13,14) |
InChI Key |
WHVIQPZTAMGFRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC(=N)N)C(F)(F)F |
Origin of Product |
United States |
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